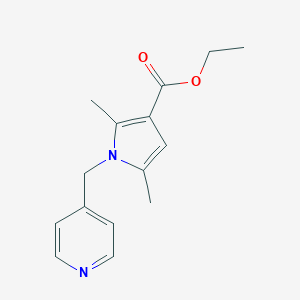

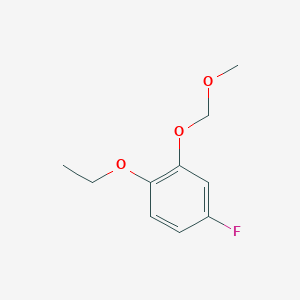

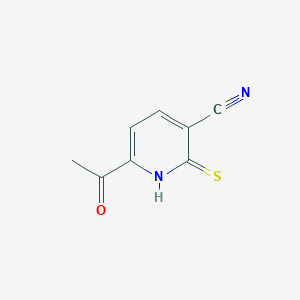

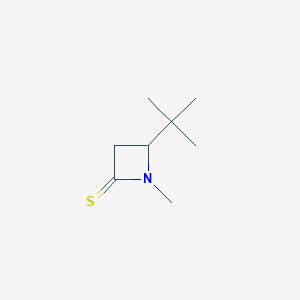

![molecular formula C12H9FN2O2S B063088 7-氟咪唑并[2,1-b][1,3]苯并噻唑-2-羧酸乙酯 CAS No. 181486-57-7](/img/structure/B63088.png)

7-氟咪唑并[2,1-b][1,3]苯并噻唑-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the condensation of fluorinated carboxylic acids with aromatic diamines or aminothiophenols, leading to the efficient production of fluoroalkylbenzimidazoles and benzothiazoles. This method showcases broad scope, high yield, and operational simplicity, suggesting potential parallels in the synthesis of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (Olivier René et al., 2013).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives reveals a diversity in arrangement and bonding. For instance, a study demonstrated the T-shaped structure of a benzimidazole derivative, showcasing the orientation of its constituent rings and the impact of substituents on its overall geometry, which is crucial for understanding the structural basis of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate's properties (S. M. Kumar et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives vary widely, including cyclization, acylation, and Michael addition, leading to a wide array of products with diverse biological activities. These reactions highlight the chemical versatility and reactivity of the benzothiazole core, which is relevant to understanding the chemical behavior of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (B. Jismy et al., 2019).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The determination of these properties is essential for applications in material science and pharmaceutical formulation, offering insights into the physical behavior of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the application of benzothiazole derivatives in medicinal chemistry. Studies reveal that these compounds exhibit significant biological activities, such as antimicrobial and antitumor effects, attributed to their chemical structure and properties (M. Hranjec et al., 2017; G. Bannimath et al., 2010). These insights are valuable for predicting the chemical behavior of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate in various environments and interactions.

科学研究应用

合成和化学性质

7-氟咪唑并[2,1-b][1,3]苯并噻唑-2-羧酸乙酯作为合成具有显著生物活性的各种化学衍生物的关键化合物。一项研究重点介绍了其在合成测试其与中枢苯二氮卓受体结合能力的化合物中的应用,表明在开发没有典型苯二氮卓副作用的新型抗焦虑剂中具有潜在应用。该研究利用 GABA A 受体的同源模型来评估结合模式,表明该化合物在设计部分激动剂药物中具有重要意义 (Anzini 等,2008)。另一项研究重点关注新型噻唑并[3,2-a]苯并咪唑衍生物的免疫调节和抗癌活性,表明该化合物在合成巨噬细胞中一氧化氮生成的抑制剂和针对癌细胞的细胞毒性剂中的作用 (Abdel-Aziz 等,2009)。

生物学和药理活性

该化合物的衍生物已被探索用于各种药理应用,包括抗菌、抗真菌和抗癌活性。一项研究报道了苯并噻唑衍生物的合成,该衍生物对某些癌细胞系显示出有效的细胞毒性,突出了对肿瘤特异性至关重要的构效关系以及芳烃受体在介导这些作用中的作用 (Hutchinson 等,2001)。另一项研究重点关注氟苯并噻唑并入咪唑啉的抗分枝杆菌活性,强调了合成过程和这些化合物在对抗结核病中的生物学意义 (Sathe 等,2010)。

抗肿瘤特性

抗肿瘤苯并噻唑,包括 7-氟咪唑并[2,1-b][1,3]苯并噻唑-2-羧酸乙酯的衍生物,因其选择性和有效的抗肿瘤特性而受到认可。研究表明细胞色素 P450 1A1 在这些化合物的抗肿瘤活性中起关键作用,开发氨基酸前药以克服与该分子亲脂性相关的限制,从而提高其临床应用前景 (Bradshaw 等,2002)。

属性

IUPAC Name |

ethyl 6-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2S/c1-2-17-11(16)8-6-15-9-4-3-7(13)5-10(9)18-12(15)14-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDXFYLOOANIJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C3=C(C=C(C=C3)F)SC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

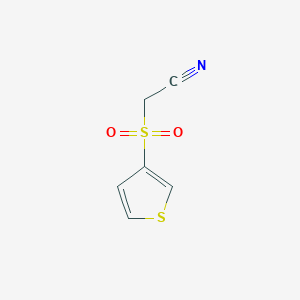

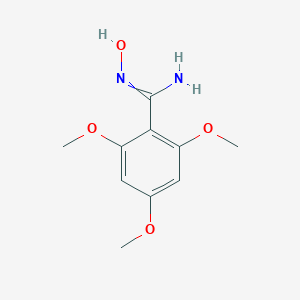

![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)